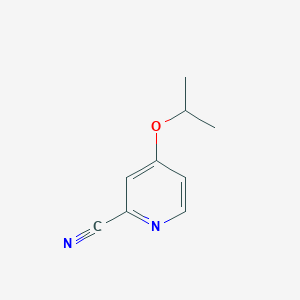

4-Isopropoxypicolinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Isopropoxypicolinonitrile is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.1885 . It is used in chemical synthesis .

Molecular Structure Analysis

The molecular structure of a compound like this compound can be analyzed using various spectroscopic techniques, including Raman spectroscopy and Fourier transform infrared spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be analyzed using various techniques. These properties include hardness, topography, hydrophilicity, and others that allow or block the adhesion of biological compounds .Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Drug Development

4-Isopropoxypicolinonitrile is closely related to compounds that have been explored for their potential in drug development and chemical synthesis. For instance, research on 4-phenoxypiperidines, which are potent, conformationally restricted, non-imidazole histamine H3 antagonists, indicates the significance of such compounds in medicinal chemistry. These compounds have shown in vivo efficacy in a rat EEG model of wakefulness, highlighting their potential in developing treatments for disorders related to wakefulness and possibly sleep (Dvorak et al., 2005).

2. Catalysis and Material Science

The synthesis of 3-Hydroxy-4-Substituted Picolinonitriles showcases the utility of related compounds in catalysis and material science. A unique synthetic approach enabled the creation of these compounds via gold(I)-catalyzed cyclization, followed by N–O bond cleavage of isoxazolopyridines. This method demonstrates the potential of this compound analogs in synthesizing complex molecules that could have applications in developing new materials or as catalysts in chemical reactions (Fukuhara et al., 2018).

3. Polymer and Resin Development

Research into hydroxy-containing phthalonitrile resins suggests that derivatives of this compound could be valuable in developing new polymers with exceptional thermal stability and mechanical properties. The in situ reaction of a hydroxy group with a phthalonitrile system led to the creation of polymers exhibiting large processing windows and low complex viscosities, which are desirable traits for high-performance materials (Wang et al., 2015).

4. Antimicrobial Applications

The antimicrobial activity of azopyridine derivatives, including those related to this compound, has been investigated, demonstrating their potential in creating new antimicrobial agents. Certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in addressing antibiotic resistance and developing new antibacterial treatments (Abuo-Melha & Fadda, 2012).

5. Electrochemistry and Battery Technology

Research into 4-(Trifluoromethyl)-benzonitrile, a compound with similarities to this compound, has explored its use as an electrolyte additive for high voltage lithium-ion batteries. This demonstrates the broader category of nitriles' potential in enhancing the performance and lifespan of battery technologies, suggesting that derivatives of this compound could similarly contribute to advancements in energy storage solutions (Huang et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-propan-2-yloxypyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7(2)12-9-3-4-11-8(5-9)6-10/h3-5,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLVUGBHFSRHHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=NC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid](/img/structure/B2864806.png)

methanone](/img/structure/B2864807.png)

![3-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2864810.png)

![(2S)-1-[(2-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine](/img/structure/B2864816.png)

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2864824.png)